molecular formula C8H5N5 B13872108 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile

3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile

Cat. No.: B13872108
M. Wt: 171.16 g/mol
InChI Key: KORABRIAOWKUGW-UHFFFAOYSA-N
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Description

3-(triazol-2-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(triazol-2-yl)pyridine-2-carbonitrile typically involves the annulation of the pyridine ring to the triazole backbone. One common method includes the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine.

Industrial Production Methods

Industrial production methods for 3-(triazol-2-yl)pyridine-2-carbonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(triazol-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

3-(triazol-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(triazol-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(triazol-2-yl)pyridine-2-carbonitrile is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

3-(triazol-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N5/c9-6-7-8(2-1-3-10-7)13-11-4-5-12-13/h1-5H

InChI Key

KORABRIAOWKUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)N2N=CC=N2

Origin of Product

United States

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